molecular formula C6H12N2O B1610085 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide CAS No. 250358-46-4

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide

Cat. No. B1610085
M. Wt: 128.17 g/mol
InChI Key: PTAWFMIDYHSANN-UHFFFAOYSA-M
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Description

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide is a cationic organic compound with the chemical formula C<sub>7</sub>H<sub>12</sub>N<sub>2</sub>O . It belongs to the class of imidazolium salts and contains an imidazole ring substituted with an ethyl group and a methyl group. The hydroxide ion (OH<sup>-</sup>) is associated with the imidazolium cation.



Synthesis Analysis

The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide involves various methods, including quaternization of imidazole derivatives with an ethylating agent (such as ethyl bromide) followed by deprotonation with a strong base (e.g., sodium hydroxide). The reaction can be carried out in an organic solvent under controlled conditions.



Molecular Structure Analysis

The molecular structure of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide consists of an imidazole ring with an ethyl group (C<sub>2</sub>H<sub>5</sub>) attached at position 3 and a methyl group (CH<sub>3</sub>) at position 1. The hydroxide ion (OH<sup>-</sup>) is associated with the nitrogen atom of the imidazole ring.



Chemical Reactions Analysis

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide can participate in various chemical reactions, including acid-base reactions , substitution reactions , and coordination reactions . For example, it can react with acids to form imidazolium salts or undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Physical State : Typically a solid or crystalline powder .

  • Solubility : Soluble in water and polar organic solvents .

  • Melting Point : Varies depending on the specific derivative.

  • Color : May range from colorless to pale yellow .


Safety And Hazards


  • Toxicity : Handle with care; avoid ingestion, inhalation, or skin contact.

  • Corrosiveness : The hydroxide ion can cause skin and eye irritation.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide continues to explore its applications in organic synthesis , catalysis , and ionic liquids . Further investigations into its reactivity, stability, and potential industrial uses are warranted.


Remember that this analysis is based on available information, and further studies may provide additional insights. If you need more specific details or have any other questions, feel free to ask!


properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.H2O/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAWFMIDYHSANN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467579
Record name EMIM OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide

CAS RN

250358-46-4
Record name EMIM OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 250358-46-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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